1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 2,4-difluoroaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-2-(4-methylpyrimidin-2-yl)guanidine
- 1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-5-yl)guanidine
Uniqueness
1-(2,4-Difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other guanidine derivatives. Its difluorophenyl and dimethylpyrimidinyl groups may enhance its stability, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C13H13F2N5 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C13H13F2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20) |
InChI Key |
XBNVLMASXWRGKK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=C(C=C(C=C2)F)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
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